4-(Chloromethyl)-2-nitrophenol
CAS No.: 6694-75-3
Cat. No.: VC2424249
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6694-75-3 |
---|---|
Molecular Formula | C7H6ClNO3 |
Molecular Weight | 187.58 g/mol |
IUPAC Name | 4-(chloromethyl)-2-nitrophenol |
Standard InChI | InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2 |
Standard InChI Key | LCYZFNFGPVNDGS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CCl)[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=C(C=C1CCl)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Characteristics
4-(Chloromethyl)-2-nitrophenol is a chloronitrophenol derivative with specific structural features that contribute to its chemical reactivity and biological properties.
Basic Identification Data
Parameter | Value |
---|---|
CAS Number | 6694-75-3 |
Molecular Formula | C7H6ClNO3 |
Molecular Weight | 187.58 g/mol |
IUPAC Name | 4-(chloromethyl)-2-nitrophenol |
Standard InChI | InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2 |
Standard InChIKey | LCYZFNFGPVNDGS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CCl)N+[O-])O |
The compound consists of a phenol ring substituted with a nitro group at position 2 and a chloromethyl group at position 4. This structural arrangement results in a molecule with multiple reactive sites, contributing to its versatility in chemical synthesis.
Structural Features
The structure of 4-(Chloromethyl)-2-nitrophenol incorporates three key functional groups:
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A phenolic hydroxyl group that contributes to its acidity and hydrogen bonding capabilities
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A nitro group at the ortho position relative to the hydroxyl group
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A chloromethyl group at the para position, which serves as a reactive site for nucleophilic substitution reactions
This combination of functional groups creates a compound with distinct chemical reactivity patterns, particularly for use as an intermediate in organic synthesis.
Physical Properties
4-(Chloromethyl)-2-nitrophenol exhibits specific physical characteristics that influence its handling, storage, and applications.
Appearance and Basic Properties
Property | Description |
---|---|
Physical State | Yellow solid |
Solubility | Soluble in organic solvents |
Appearance | Crystalline yellow solid |
The compound's yellow coloration is characteristic of nitrophenol derivatives, resulting from the electron-withdrawing effect of the nitro group on the aromatic system.
Spectroscopic Properties
While specific spectroscopic data for 4-(Chloromethyl)-2-nitrophenol is limited in the available literature, the compound would typically exhibit characteristic absorption patterns in UV-visible spectroscopy due to the presence of the nitro group and aromatic ring. The phenolic hydroxyl group would also contribute to distinctive infrared absorption patterns.
Synthesis and Production Methods
The synthesis of 4-(Chloromethyl)-2-nitrophenol typically involves multi-step organic reactions starting from suitable precursors.
Alternative Synthetic Methods
Research indicates that chloromethyl substituted aromatic compounds can be synthesized through efficient and convenient chloromethylation reactions. One documented approach involves:
"An efficient and convenient chloromethylation of some aromatic compounds was carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions."
This method could potentially be adapted for the synthesis of 4-(Chloromethyl)-2-nitrophenol, although specific reaction conditions would need to be optimized for the nitrophenol substrate.
Applications and Uses
4-(Chloromethyl)-2-nitrophenol serves various functions in chemical synthesis and research applications.
Chemical Synthesis Applications
The compound functions primarily as an intermediate in the synthesis of various organic compounds, including:
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Dyes and pigments
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Pesticides and agrochemicals
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Pharmaceutical intermediates
The reactive chloromethyl group makes this compound particularly valuable as a building block for more complex molecules, allowing for further functionalization through nucleophilic substitution reactions.
Research Applications
In research settings, 4-(Chloromethyl)-2-nitrophenol has been studied for:
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Preparation of hypercrosslinked polymers (HCPs)
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Development of novel anticancer agents with 4-anilinoquinazoline scaffolds
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Studies on chloromethylation reactions and their applications
The compound's unique structure, featuring both electrophilic and nucleophilic sites, contributes to its versatility in organic synthesis research.
Biological Activity and Toxicity
4-(Chloromethyl)-2-nitrophenol demonstrates significant biological activities, primarily related to its toxicity profile.
Toxicological Profile
Hazard Type | Effects |
---|---|
Skin Contact | Causes skin irritation |
Respiratory | Respiratory issues upon exposure |
Eye Contact | Potential eye damage |
Environmental | Toxic to various microorganisms |
The compound exhibits toxicity to various microorganisms but can be degraded by specific bacterial strains, which has implications for environmental fate and potential bioremediation approaches.
Degradation by Microorganisms
Studies indicate that certain bacterial strains, including Bacillus subtilis, can degrade 4-(Chloromethyl)-2-nitrophenol, converting it into less harmful metabolites such as 4-chloro-2-aminophenol and 5-chloro-2-methylbenzoxazole. This microbial degradation pathway represents an important aspect of the compound's environmental fate and potential bioremediation strategies.
Degradation Pathways
The environmental degradation of 4-(Chloromethyl)-2-nitrophenol occurs through multiple pathways, with significant implications for environmental persistence and remediation approaches.
Microbial Degradation Mechanisms
The degradation of 4-(Chloromethyl)-2-nitrophenol involves both reductive and oxidative pathways:
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Reductive pathways typically involve the transformation of the nitro group to an amino group
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Oxidative pathways may target the chloromethyl group or the aromatic ring itself
Research indicates that different bacterial strains exhibit varying efficiencies in breaking down this toxic compound. The degradation mechanisms typically result in the formation of less harmful metabolites, contributing to the detoxification of the environment.
Interaction with Microbial Communities
Research on 4-(Chloromethyl)-2-nitrophenol has focused on its degradation pathways and interactions with microbial communities. Studies indicate that specific bacteria can utilize this compound as a carbon source, leading to its mineralization and detoxification.
This microbial-mediated transformation represents a significant mechanism for the natural attenuation of this compound in contaminated environments.
Safety Parameter | Details |
---|---|
Hazard Classification | Warning |
Hazard Statements | H303+H313+H333 (May be harmful if swallowed, in contact with skin, or if inhaled) |
Precautionary Statements | P264+P280+P305+P351+P338+P337+P313 (Wash thoroughly after handling; Wear protective gloves/clothing/eye protection; IF IN EYES: Rinse cautiously with water; Get medical advice/attention) |
These safety classifications necessitate appropriate handling procedures and personal protective equipment when working with 4-(Chloromethyl)-2-nitrophenol .
Comparison with Similar Compounds
4-(Chloromethyl)-2-nitrophenol shares structural similarities with several related compounds, each with distinctive properties and applications.
Structural Analogs and Their Properties
Compound | Molecular Formula | Key Differences | Relative Toxicity |
---|---|---|---|
4-Nitrophenol | C6H5NO3 | Lacks chloromethyl group | Less toxic |
2-Chloro-4-nitrophenol | C6H4ClNO3 | Different position of chlorine | Similar toxicity |
4-Chloro-2-aminophenol | C6H6ClNO | Reduced form (amino instead of nitro) | Less toxic |
2-Nitrophenol | C6H5NO3 | No chloromethyl group | Less hazardous |
The uniqueness of 4-(Chloromethyl)-2-nitrophenol lies in its specific chloromethyl functional group, which enhances its reactivity compared to other nitrophenols while also contributing to its higher toxicity levels.
Comparative Reactivity
The chloromethyl group in 4-(Chloromethyl)-2-nitrophenol provides a reactive site for nucleophilic substitution reactions, distinguishing it from simpler nitrophenols. This reactivity makes it particularly valuable as a synthetic intermediate but also contributes to its toxicological profile.
Research Findings and Future Perspectives
Current research on 4-(Chloromethyl)-2-nitrophenol focuses on several key areas with potential for future development.
Recent Research Developments
Recent studies have explored:
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Improved synthetic methodologies for chloromethylated aromatic compounds
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Applications in polymer chemistry, particularly in the development of hypercrosslinked polymers
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Environmental fate and degradation pathways
Research indicates that "with an increase in the molar ratio of 4-nitrobenzyl chloride to styrene, the surface area initially increased and then decreased" in the context of hypercrosslinked polymer development. This finding suggests potential applications for chloromethylated nitrophenols in materials science.
Future Research Directions
Potential areas for future investigation include:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of novel applications in pharmaceutical development
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Detailed mechanistic studies of microbial degradation pathways
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Structure-activity relationship studies to understand and potentially mitigate toxicity
These research directions could expand the utility of 4-(Chloromethyl)-2-nitrophenol while addressing safety and environmental concerns associated with its use.
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